N-(furan-2-ylmethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
N-(furan-2-ylmethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a piperazine-1-carboxamide derivative featuring a pyrimidin-2-yl group at the 4-position of the piperazine ring and a furan-2-ylmethyl substituent on the carboxamide nitrogen. Piperazine carboxamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and ion channels.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(17-11-12-3-1-10-21-12)19-8-6-18(7-9-19)13-15-4-2-5-16-13/h1-5,10H,6-9,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXLHQZBTJYTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the piperazine core: Starting with a piperazine derivative, the furan and pyrimidine groups can be introduced through nucleophilic substitution reactions.
Carboxamide formation: The carboxamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Pyrimidin-2-yl vs. Other Heteroaryl/Aryl Groups
- N-Benzoyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide (Compound 5, ): Shares the 4-pyrimidin-2-yl piperazine core but substitutes the furanmethyl group with a benzoyl moiety. Melting point: 145–147°C .
- N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide () :
- Replaces furanmethyl with a 4-chlorophenyl group.
- Impact : The electron-withdrawing chloro substituent enhances metabolic stability and may influence receptor binding. Crystallographic data shows dihedral angles of 42.41° and 45.77° between aromatic rings, suggesting a bent conformation that could affect target interactions .
- 4-(Furan-2-carbonyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide (): Substitutes pyrimidin-2-yl with a furan-2-carbonyl group. The lack of pyrimidine may reduce hydrogen-bonding interactions with biological targets .
Table 1: Substituent Effects on Piperazine Derivatives
Physicochemical and Pharmacokinetic Considerations
- Solubility : The furanmethyl group’s moderate polarity may balance solubility and permeability, contrasting with highly lipophilic analogs (e.g., benzoyl derivatives) .
- Metabolic Stability : Pyrimidine’s aromaticity resists oxidation, but furan’s susceptibility to CYP450-mediated metabolism could limit half-life compared to halogenated (e.g., 4-chlorophenyl) or trifluoromethyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
